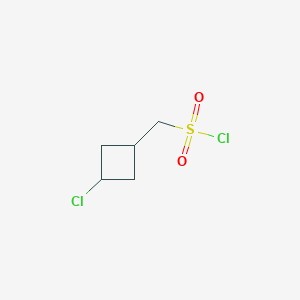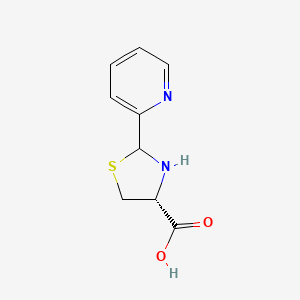
2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid is a chemical compound . It is an important building block of β-lactam antibiotics .
Synthesis Analysis
The synthesis of this compound involves the reaction kinetics between 1,2-aminothiols and aldehydes . This reaction is interesting because 1,2-aminothiols are naturally present in proteins as N-terminal cysteine . The reaction is believed to require acidic pH and a long reaction time .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Diversity
2-Pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid plays a significant role in chemical synthesis, particularly in the formation of diverse molecular structures. Chen et al. (2016) demonstrated its use in a one-pot three-component reaction, yielding various functionalized compounds like pyrrolo[3,4-a]pyrrolizines and pyrrolo[1,2-c]thiazoles, showcasing its versatility in organic synthesis (Chen et al., 2016).
Biological Evaluation and Synthesis
The compound has also been synthesized and evaluated for biological activities. For instance, Ranga et al. (2013) synthesized a series of pyridine derivatives of thiazolidin-4-ones and investigated their anti-inflammatory and analgesic effects, demonstrating the compound's potential in medicinal chemistry (Ranga et al., 2013).
Stereochemical Investigations
In stereochemistry, the compound has been used in studies investigating the configurations of stereogenic centers. Demir-Ordu et al. (2015) synthesized new derivatives and analyzed their structures using NMR spectroscopy, highlighting the compound's utility in stereochemical research (Demir-Ordu et al., 2015).
Ultrasonics in Synthesis
The synthesis of thiazolidinones, including derivatives of this compound, can be enhanced using ultrasonics. Gouvêa et al. (2012) reported an efficient multicomponent synthesis under ultrasound irradiation, showcasing an innovative approach in chemical synthesis (Gouvêa et al., 2012).
Synthesis and Biological Studies
In addition, the compound has been involved in the synthesis of novel thiazolidinones with potential biological activities. Begum (2018) synthesized and screened compounds incorporating the thiazolidinone moiety for antifungal activity, indicating its significance in developing new antimicrobial agents (Begum, 2018).
Novel Synthesis and Applications
Finally, its role in novel synthesis pathways has been explored. Shin et al. (2002) used it in the synthesis of a macrobicyclic antibiotic's skeleton, illustrating its use in complex organic synthesis and pharmaceutical development (Shin et al., 2002).
Propriétés
IUPAC Name |
(4R)-2-pyridin-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRABGDHEKOTVGC-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)
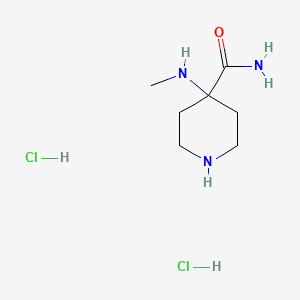
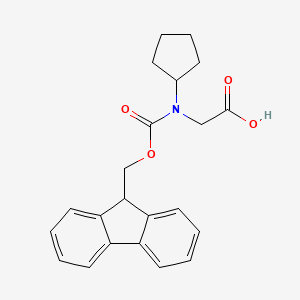
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)

![1-Methyl-7,8-diphenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2407842.png)
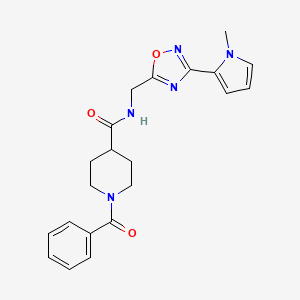
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2407845.png)
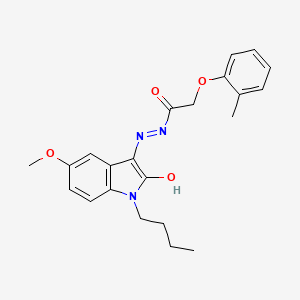
![N-[(E)-2-(4-tert-butylphenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2407847.png)

